molecular formula C17H21N3 B11802399 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine

Cat. No.: B11802399
M. Wt: 267.37 g/mol
InChI Key: PKLWQYUBVHKMQA-UHFFFAOYSA-N
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Description

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine is a complex organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of an indoline moiety attached to a pyridine ring, which is further connected to a propan-1-amine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: The indoline ring is synthesized through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.

    Attachment to Pyridine Ring: The indoline derivative is then coupled with a pyridine ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Propan-1-amine Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine or pyridine nitrogen, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a neuroprotective agent, particularly in the treatment of ischemic stroke.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: It is used in studies exploring the binding affinity to various receptors, such as N-methyl-D-aspartic acid receptors, and its effects on cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit binding affinity to N-methyl-D-aspartic acid receptors, which play a crucial role in neuronal signaling and neuroprotection . The compound also modulates the secretion of inflammatory cytokines, thereby reducing inflammation and oxidative stress in neuronal cells.

Comparison with Similar Compounds

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-amine can be compared with other indoline derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

1-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]propan-1-amine

InChI

InChI=1S/C17H21N3/c1-3-15(18)14-10-12(2)17(19-11-14)20-9-8-13-6-4-5-7-16(13)20/h4-7,10-11,15H,3,8-9,18H2,1-2H3

InChI Key

PKLWQYUBVHKMQA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C(=C1)C)N2CCC3=CC=CC=C32)N

Origin of Product

United States

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